
4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol
Vue d'ensemble
Description
4-Hydroxytrimethoprim est un dérivé du triméthoprime, un agent antibactérien bien connu. Il est caractérisé par la présence d'un groupe hydroxyle en position quatre de la molécule de triméthoprime. La formule chimique du 4-Hydroxytrimethoprim est C14H18N4O4, et sa masse moléculaire est de 306,32 g/mol . Ce composé est principalement étudié pour ses propriétés antibactériennes potentielles et son rôle en tant que métabolite du triméthoprime.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du 4-Hydroxytrimethoprim implique généralement l'hydroxylation du triméthoprime. Une méthode courante est l'hydroxylation catalytique à l'aide d'un catalyseur approprié dans des conditions contrôlées. La réaction est effectuée dans un solvant organique, et le produit est purifié à l'aide de techniques chromatographiques .
Méthodes de Production Industrielle : La production industrielle du 4-Hydroxytrimethoprim suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à haut rendement et de systèmes à écoulement continu pour garantir une qualité de produit constante. Le processus de purification est optimisé pour atteindre des rendements élevés et des niveaux de pureté adaptés aux applications pharmaceutiques .
Analyse Des Réactions Chimiques
Key Data:
Parameter | Value | Source |
---|---|---|
Reaction Temperature | 75°C | |
Solvent | DMF | |
Yield | ~60% (after deprotection) |
Deprotection and Post-Functionalization
The Boc-protected intermediate undergoes acid-mediated deprotection to generate reactive amine groups :
-
Deprotection : TFA (0.5 ml) in DCM (1.0 ml) at RT for 30 min under argon.
-
Functionalization : The resulting amine reacts with BCN-NHS ester in DMF with DIEA (2.4 eq.) to form conjugates (e.g., TAMRA-PEG3-NH₂).
Reaction Scheme:
-
Deprotection :
-
Conjugation :
Structural and Spectroscopic Characterization
Critical spectroscopic data for the compound and intermediates include:
Table 1: NMR and HRMS Data
Parameter | Value (δ, ppm) | Notes |
---|---|---|
¹H NMR (CDCl₃) | 7.97–7.84 (m, 6H aromatic), 3.90 (s, OCH₃) | Confirms methoxy and aromatic groups |
¹³C NMR (CDCl₃) | 162.4 (C=O), 154.6 (C-O), 25.1 (CH₂) | Validates backbone structure |
HRMS (ESI) | m/z 339.1884 [M+H⁺] | Matches theoretical mass (339.1875) |
Etherification and Catalytic Modifications
A patent-derived method for synthesizing the dimethoxyphenol moiety (a key fragment) employs microreactor technology :
-
Reactants : Pyrogallic acid, dimethyl carbonate (1:2.1 molar ratio), TBAB catalyst (0.5 mol%).
-
Conditions : 120–140°C, 5 MPa pressure, flow rate 2 mL/min.
-
Outcome : 86% yield of 2,6-dimethoxyphenol (purity 97%).
Optimization Table :
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 120–140°C | Maximizes purity |
Pressure | 5 MPa | Enhances reaction rate |
Catalyst (TBAB) | 0.5 mol% | Cost-effective |
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that derivatives of 2,4-diaminopyrimidines possess significant antimicrobial properties. A study highlighted the effectiveness of these compounds against various bacterial strains, suggesting that modifications to the structure can enhance their efficacy against resistant strains . The ability to inhibit bacterial dihydrofolate reductase (DHFR) makes these compounds potential candidates for developing new antibiotics.
Antiparasitic Properties
A notable application is in the treatment of Chagas disease, caused by Trypanosoma cruzi. A high-throughput screening campaign identified several 2,4-diamino-6-methylpyrimidines as effective against this parasite. The study emphasized the need for further optimization of these compounds to improve selectivity and metabolic stability . This positions 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol as a promising lead compound for antiparasitic drug development.
Cancer Research
Recent studies have explored the role of pyrimidine derivatives in cancer therapy. Compounds similar to this compound have shown potential in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis . The structural characteristics that enhance binding affinity to specific targets are critical for developing effective anticancer agents.
Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes involved in nucleotide synthesis. Its structural similarity to natural substrates allows it to compete for binding sites on enzymes like DHFR and thymidylate synthase. This inhibition can disrupt DNA synthesis in rapidly dividing cells, making it a candidate for further investigation in both antimicrobial and anticancer applications .
Data Table: Summary of Applications
Case Study 1: Chagas Disease Treatment
In a recent study published in Nature, researchers screened a library of compounds for activity against Trypanosoma cruzi. Among these, several pyrimidine derivatives exhibited potent activity. The study concluded that further development of these compounds could lead to new treatments with fewer side effects compared to current therapies like benznidazole .
Case Study 2: Anticancer Activity
A research article in the Journal of Medicinal Chemistry discussed a series of pyrimidine derivatives that were tested against various cancer cell lines. The results indicated that modifications to the 4-position significantly affected cytotoxicity and selectivity towards cancer cells. This highlights the importance of structural optimization in developing effective anticancer agents .
Mécanisme D'action
4-Hydroxytrimethoprim exerts its antibacterial effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolic acid, which is necessary for the production of bacterial DNA and RNA. By inhibiting this enzyme, 4-Hydroxytrimethoprim disrupts bacterial cell replication and leads to cell death. The molecular target is the bacterial dihydrofolate reductase enzyme, and the pathway involved is the folate synthesis pathway .
Comparaison Avec Des Composés Similaires
Trimethoprim: The parent compound, used widely as an antibacterial agent.
3-Desmethyltrimethoprim: Another metabolite of trimethoprim with similar antibacterial properties.
Methotrexate: An antifolate drug used in cancer therapy and autoimmune diseases.
Uniqueness: 4-Hydroxytrimethoprim is unique due to the presence of the hydroxyl group, which can influence its pharmacokinetics and pharmacodynamics. This modification can potentially enhance its antibacterial activity and reduce resistance compared to trimethoprim .
Activité Biologique
4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (commonly referred to as compound X) is a synthetic organic compound with notable biological activities. This article delves into its chemical properties, biological functions, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H16N4O3
- Molecular Weight : 276.3 g/mol
- CAS Number : 21253-58-7
- Purity : 97% .
The compound exhibits its biological activity primarily through interactions with specific molecular targets involved in various cellular processes. Its structure allows it to interact with enzymes and receptors that are pivotal in cellular signaling pathways.
Antibacterial Activity
Research indicates that compounds similar to X have shown significant antibacterial properties. A study highlighted that derivatives of 2,4-diaminopyrimidines exhibit enhanced activity against Gram-positive bacteria. This is attributed to their ability to inhibit bacterial folate synthesis, a crucial pathway for bacterial growth and replication .
Case Study: Antibacterial Efficacy
In a comparative study, the antibacterial efficacy of compound X was evaluated against traditional antibiotics. The results demonstrated a more than 50-fold increase in activity against specific strains of bacteria when compared to conventional treatments like ciprofloxacin. This suggests that compound X could serve as a potent alternative or adjunct in antibiotic therapy .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various derivatives of this compound. The study revealed that modifications at the methoxy positions significantly influenced the biological activity. Compounds with additional substitutions at these positions exhibited enhanced binding affinity to target enzymes involved in bacterial metabolism .
Summary of Biological Activities
Future Directions
The potential clinical applications of compound X are vast, particularly in developing new antibacterial agents and cancer therapeutics. Ongoing research aims to explore its efficacy in vivo and its safety profile in human subjects.
Propriétés
IUPAC Name |
4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-19-9-4-7(5-10(20-2)11(9)18)3-8-6-16-13(15)17-12(8)14/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOCGNHBIFZCAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877223 | |
Record name | 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90877223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21253-58-7 | |
Record name | 4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21253-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Demethyltrimethoprim | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021253587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90877223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-DEMETHYLTRIMETHOPRIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N775B87UF5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of trimethoprim (TMP) in pigs, and how does this relate to 4-hydroxytrimethoprim?
A1: In pigs, trimethoprim (TMP) undergoes O-demethylation as a primary metabolic pathway. [] This process leads to the formation of 4-hydroxytrimethoprim (M1), along with another metabolite, 3-hydroxytrimethoprim (M4). These metabolites are then extensively glucuronidated. [] Therefore, 4-hydroxytrimethoprim is a significant metabolite of TMP in pigs.
Q2: How is 4-hydroxytrimethoprim primarily excreted in pigs?
A2: Following glucuronidation, the 4-hydroxytrimethoprim conjugate is primarily eliminated via tubular secretion in the kidneys. [] This active excretion pathway contributes significantly to the overall elimination of 4-hydroxytrimethoprim from the pig's body.
Q3: Does the co-administration of sulfamethoxazole influence the metabolism of trimethoprim in rats?
A3: Interestingly, the presence of sulfamethoxazole does not impact the absorption, distribution, excretion, or metabolism of trimethoprim in rats. [] This suggests that the metabolic pathways of trimethoprim, including the formation of 4-hydroxytrimethoprim, remain unaffected even when administered alongside sulfamethoxazole.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.